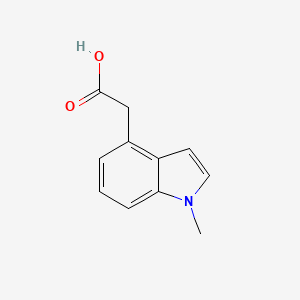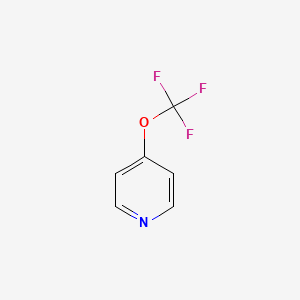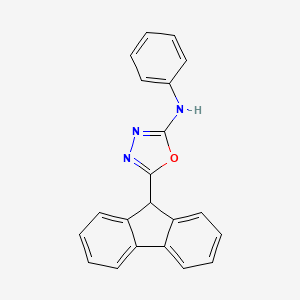
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the 4-position and a dimethylaminoethylamino group at the 1-position on the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Amination: The 1-position of 9,10-anthracenedione is aminated using 2-(dimethylamino)ethylamine under controlled conditions.
Hydroxylation: The 4-position is hydroxylated using appropriate reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of anthracene derivatives.
Substitution: Various substituted anthracenedione derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. It may also generate reactive oxygen species, causing oxidative damage to cellular structures.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and hydroxy substituents.
1-Amino-2-methyl-9,10-anthracenedione: Similar structure with an amino group at the 1-position and a methyl group at the 2-position.
2-(1,1-Dimethylethyl)-9,10-anthracenedione: Contains a tert-butyl group at the 2-position.
Uniqueness
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is unique due to the presence of both the dimethylaminoethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to its analogs.
Properties
CAS No. |
69895-69-8 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)10-9-19-13-7-8-14(21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19,21H,9-10H2,1-2H3 |
InChI Key |
PGENGIVCMXXOPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)



![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)


![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)
![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)



